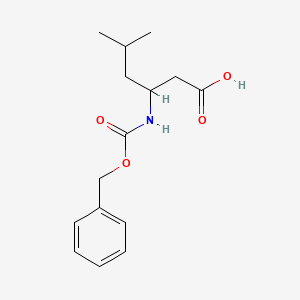

3-(((Benzyloxy)carbonyl)amino)-5-methylhexanoic acid

Description

Properties

IUPAC Name |

5-methyl-3-(phenylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-11(2)8-13(9-14(17)18)16-15(19)20-10-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3,(H,16,19)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXDHEHGNNDPBNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((Benzyloxy)carbonyl)amino)-5-methylhexanoic acid typically involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the introduction of the hexanoic acid chain. One common method involves the reaction of 3-amino-5-methylhexanoic acid with benzyl chloroformate in the presence of a base such as sodium hydroxide to form the benzyloxycarbonyl-protected amino acid. The reaction is typically carried out in an organic solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The process may include steps such as crystallization and recrystallization to purify the final product. The use of continuous flow reactors can also enhance the efficiency of the synthesis process by providing better control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(((Benzyloxy)carbonyl)amino)-5-methylhexanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The benzyloxycarbonyl group can be substituted with other protective groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions may involve reagents like hydrochloric acid or trifluoroacetic acid to remove the benzyloxycarbonyl group.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of deprotected amino acids or other derivatives.

Scientific Research Applications

Research Applications

-

Medicinal Chemistry

- The compound serves as a protecting group in the synthesis of amino acids and peptides. The benzyloxycarbonyl moiety is commonly used to protect amine functionalities during chemical reactions, allowing for selective modifications without altering the amino acid backbone.

- It has potential applications in developing antiviral agents , particularly against hepatitis C virus (HCV). Research indicates that compounds with similar structures exhibit significant antiviral properties, suggesting that 3-(((Benzyloxy)carbonyl)amino)-5-methylhexanoic acid could be explored for similar activities .

-

Enzyme Inhibition Studies

- The structural characteristics of this compound suggest it may interact with various enzymes and receptors, making it a candidate for studying enzyme mechanisms and protein modifications. Interaction studies can provide insights into its binding affinities and selectivity towards specific biological targets.

- Its potential as a substrate or inhibitor positions it favorably for pharmacological studies aimed at understanding metabolic pathways involving amino acids.

-

Organic Synthesis

- The compound can be synthesized through multi-step processes that involve various reagents and conditions. This makes it valuable in the field of organic synthesis where complex molecules are required.

- Its synthesis typically involves protecting group strategies that facilitate the construction of more complex molecules, highlighting its utility in synthetic organic chemistry.

Antiviral Activity

A study focused on the synthesis of symmetric anti-HCV agents revealed that compounds structurally related to this compound exhibited potent inhibition against HCV replication. These findings suggest that further exploration of this compound could lead to novel antiviral therapies .

Enzyme Interaction Studies

Research involving enzyme inhibition has shown that compounds with similar functional groups can effectively modulate enzyme activity. Studies on benzyloxycarbonyl derivatives have indicated their potential as inhibitors or substrates in enzymatic reactions, providing a pathway for further investigation into their biochemical roles.

Mechanism of Action

The mechanism of action of 3-(((Benzyloxy)carbonyl)amino)-5-methylhexanoic acid involves its interaction with various molecular targets and pathways. The benzyloxycarbonyl group can protect the amino group during chemical reactions, preventing unwanted side reactions. This allows for selective modification of other functional groups in the molecule. The compound can also interact with enzymes and receptors in biological systems, influencing their activity and function.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Positional Isomerism and Reactivity

The placement of the Cbz group significantly impacts reactivity. For instance, the target compound’s 3-amino Cbz configuration contrasts with (S)-3-amino-6-(((benzyloxy)carbonyl)amino)hexanoic acid (Cbz at 6-amino), which may exhibit different coupling efficiencies in peptide synthesis due to steric and electronic effects .

Substituent Effects on Physicochemical Properties

- Branching: 3-(((Benzyloxy)carbonyl)amino)-2,2,3-trimethylbutanoic acid’s branched structure introduces steric hindrance, likely slowing nucleophilic reactions compared to the linear target compound .

Pharmaceutical Intermediates

The target compound is pivotal in synthesizing pregabalin precursors via enzymatic resolution, offering high enantiomeric purity (>97%) and cost-effective scalability . In contrast, 3-[(benzyloxy)carbonyl]-5-[methyl(methylsulfonyl)amino]benzoic acid is tailored for central nervous system drug discovery, leveraging its aromatic scaffold for target binding .

Metabolic and Stability Profiles

Fluorinated analogues, such as benzyl (±)-5-(((benzyloxy)carbonyl)amino)-3-fluoro-4-oxo-pentanoate (), demonstrate enhanced metabolic stability due to fluorine’s electronegativity, a feature absent in the non-fluorinated target compound .

Biological Activity

3-(((Benzyloxy)carbonyl)amino)-5-methylhexanoic acid, commonly referred to as a derivative of Pregabalin, is a compound of significant interest due to its biological activities, particularly in the context of neurological disorders. This article explores its synthesis, biological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 277.34 g/mol. The compound features a benzyloxycarbonyl group attached to the amino acid structure, which enhances its lipophilicity and bioavailability.

Synthesis

The synthesis of this compound can be achieved through various methods, including:

- Enzymatic Synthesis : Utilizing specific enzymes to catalyze the formation of the amide bond.

- Chemical Methods : Traditional organic synthesis routes that involve coupling reactions between the benzyloxycarbonyl derivative and 5-methylhexanoic acid.

The biological activity of this compound primarily revolves around its interaction with the central nervous system (CNS). It is known to modulate neurotransmitter release, particularly by inhibiting voltage-gated calcium channels, which plays a crucial role in reducing excitatory neurotransmitter release. This mechanism is particularly relevant in the treatment of neuropathic pain and anxiety disorders.

Therapeutic Applications

Research indicates that this compound exhibits several therapeutic potentials:

- Anticonvulsant Effects : Similar to Pregabalin, this compound has shown efficacy in reducing seizure activity in animal models. For instance, studies have demonstrated its protective effects against seizures induced by various chemical agents .

- Anxiolytic Properties : The compound has been evaluated for its anxiolytic effects, showing a significant reduction in anxiety-like behaviors in rodent models .

- Neuropathic Pain Relief : Clinical studies suggest that derivatives of this compound may be effective in managing neuropathic pain conditions, providing relief comparable to existing treatments .

Table 1: Biological Activity Summary

Comparative Analysis

In comparison to similar compounds, this compound shows unique properties due to its structural modifications. The presence of the benzyloxycarbonyl group enhances its pharmacokinetic profile, potentially leading to improved efficacy and reduced side effects compared to traditional anticonvulsants.

Table 2: Comparison with Related Compounds

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for achieving high enantiomeric purity in 3-(((Benzyloxy)carbonyl)amino)-5-methylhexanoic acid?

- Methodological Answer : Enantioselective synthesis can be achieved via Evans chiral alkylation using tert-butyl bromoacetate as a key intermediate, followed by resolution with (S)-(+)-mandelic acid. This approach minimizes racemization and improves scalability . Enzymatic methods, such as using lipases or esterases, are also effective for chiral resolution, as demonstrated in the synthesis of related β-amino acids .

Q. Which analytical techniques are critical for confirming the stereochemical integrity of this compound?

- Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) is essential for separating enantiomers and determining enantiomeric excess (≥99%). X-ray crystallography provides definitive stereochemical confirmation, while - and -NMR spectroscopy are used to verify structural integrity, particularly for the benzyloxycarbonyl (Cbz) group and methylhexanoic acid backbone .

Q. How can researchers optimize purification protocols to remove byproducts like free amines or epoxides?

- Methodological Answer : Flash chromatography using gradient elution (hexane/ethyl acetate) effectively isolates the target compound from oxidation byproducts (e.g., epoxides) or deprotected amines. Recrystallization in ethanol/water mixtures (7:3 v/v) further enhances purity (>97%), as validated in studies of structurally analogous Cbz-protected amino acids .

Advanced Research Questions

Q. What experimental designs are suitable for evaluating enzyme inhibition mechanisms involving this compound?

- Methodological Answer : Kinetic assays using fluorogenic substrates (e.g., Z-Gly-Pro-AMC for prolyl endopeptidases) can quantify inhibition constants (). Isothermal titration calorimetry (ITC) provides thermodynamic profiles (ΔH, ΔS) of binding interactions. For example, related Cbz-amino acids showed values of 2.5–5.0 μM against cancer-associated proteases, with competitive inhibition confirmed via Lineweaver-Burk plots .

Q. How should researchers address contradictions in reported biological activities (e.g., anticancer vs. anti-inflammatory effects)?

- Methodological Answer : Replicate studies under standardized conditions (pH 7.4, 37°C) using isogenic cell lines (e.g., HEK293 vs. HeLa) to isolate context-dependent effects. Meta-analysis of dose-response curves (IC ranges: 10–50 μM) and pathway-specific inhibitors (e.g., NF-κB blockers) can clarify mechanistic discrepancies. Structural analogs with modified Cbz groups showed divergent activity profiles, suggesting substituent-dependent target engagement .

Q. What computational approaches are effective for predicting interactions between this compound and biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) with homology-modeled enzymes (e.g., HDAC6 or MMP-9) identifies key binding residues (e.g., Arg249 in HDAC6). MD simulations (GROMACS) over 100 ns reveal stability of hydrogen bonds between the Cbz group and catalytic sites. QSAR models incorporating logP and polar surface area (PSA) predict bioavailability and blood-brain barrier permeability .

Key Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.